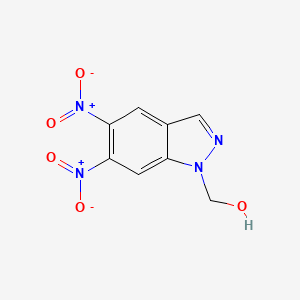
Ethyl 2-cyanopyridine-1(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyanopyridine-1(2H)-carboxylate is a chemical compound belonging to the pyridine family Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyanopyridine-1(2H)-carboxylate can be achieved through several methods. One common approach involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride. This reaction likely proceeds through an in situ decarboxylation process .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
化学反応の分析
Types of Reactions: Ethyl 2-cyanopyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: Substitution reactions can occur at the pyridine ring, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines.
科学的研究の応用
Ethyl 2-cyanopyridine-1(2H)-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
作用機序
The mechanism of action of ethyl 2-cyanopyridine-1(2H)-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
類似化合物との比較
Ethyl 2-cyanopyridine-1(2H)-carboxylate can be compared with other similar compounds, such as:
2-Cyanopyridine: A simpler analog without the ethyl ester group.
Ethyl 2-pyridylacetate: A compound with a similar structure but lacking the nitrile group.
2-Aminopyridine: A related compound with an amino group instead of a nitrile group.
Uniqueness: The presence of both the nitrile and ester functional groups in this compound makes it a versatile intermediate in organic synthesis. Its unique structure allows for a wide range of chemical modifications and applications .
特性
CAS番号 |
51364-89-7 |
|---|---|
分子式 |
C9H10N2O2 |
分子量 |
178.19 g/mol |
IUPAC名 |
ethyl 2-cyano-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C9H10N2O2/c1-2-13-9(12)11-6-4-3-5-8(11)7-10/h3-6,8H,2H2,1H3 |
InChIキー |
SQERXSPXFWHRRH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1C=CC=CC1C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


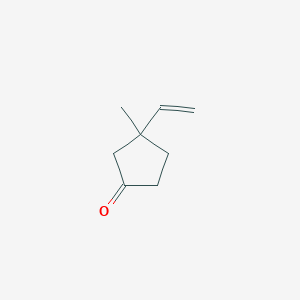
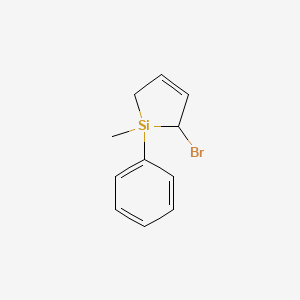
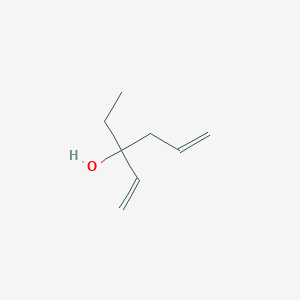
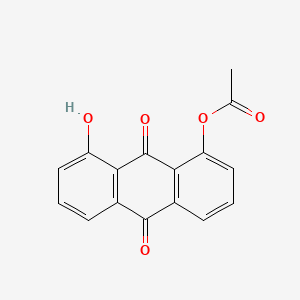
![4-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14656201.png)
![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanenitrile](/img/structure/B14656221.png)


![2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane](/img/structure/B14656232.png)
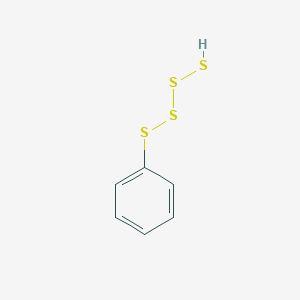

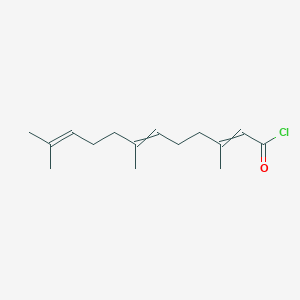
![1-[(1-Phenylethyl)amino]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol](/img/structure/B14656264.png)
